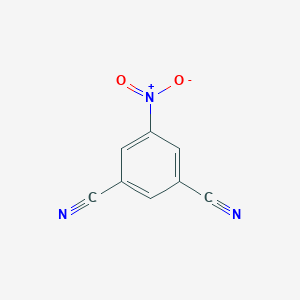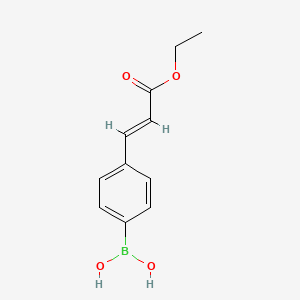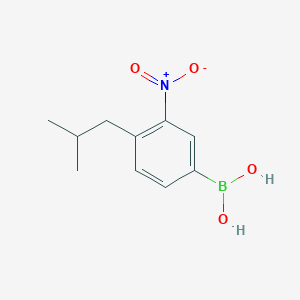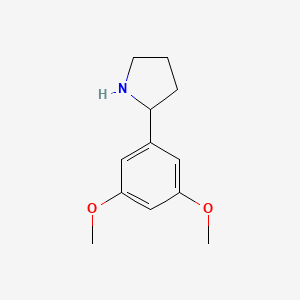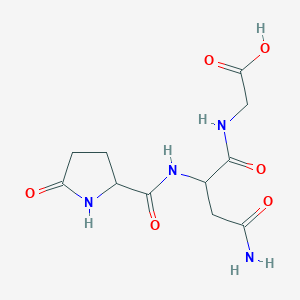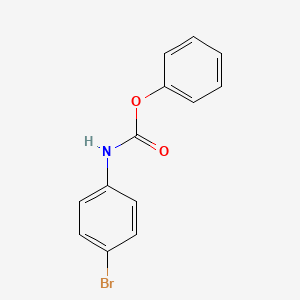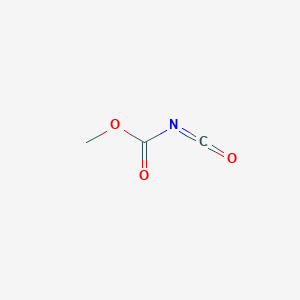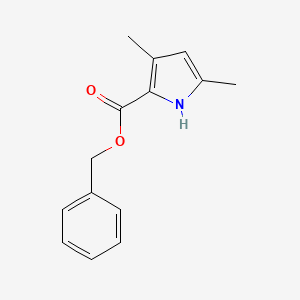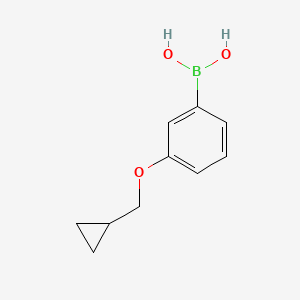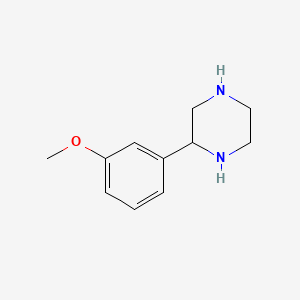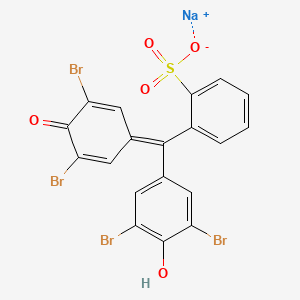
Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt
描述
Phenol, 4,4’-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt), also known as Bromophenol Blue, is an industrial chemical . It is mainly used as an analytical reagent in laboratories .
Molecular Structure Analysis
The molecular formula of this compound is C21H18O5S.Na and it has a molecular weight of 405.43 g/mol .Physical And Chemical Properties Analysis
This compound appears as a dark green powder or solid. It has a density of 0.954 g/mL at 20ºC and a melting point of over 300°C. It is soluble in water and ethanol .科学研究应用
Synthesis and Polymerization
The compound has been utilized in the synthesis of alkali-metal compounds with aryloxo groups, showing promise in catalyzing l-lactide polymerization. This process involves the formation of alkali-metal complexes with high yields, indicating its potential in polymer science (Zhang Jie et al., 2011).
Ligand Properties and Metal Complex Formation
It has been studied for its ability to form stable 1,4-bidentate ligands based on mesoionic carbenes, leading to the generation of mononuclear rhodium(I) complexes. This demonstrates its utility in forming complex molecular structures with significant applications in organometallic chemistry (Gregorio Guisado‐Barrios et al., 2011).
Catalytic and Reactive Properties
The compound shows potential in forming N-Heterocyclic Carbenes by tautomerization of mesomeric betaines. This reactivity is significant for generating cyclic boron adducts and palladium complexes, indicating a broad range of applications in catalysis and materials science (Ming Liu et al., 2016).
Hydrogen Bond Formation and Crystal Packing
It plays a role in hydrogen bond formation between acidic compounds and bis(benzimidazole), contributing to the synthesis of organic salts and the understanding of supramolecular architectures. These findings are essential in the field of crystallography and materials science (Shouwen Jin et al., 2014).
Radical Scavenging Activity
Research has identified the compound's derivatives as possessing significant radical-scavenging activity. This aspect is crucial in understanding its potential applications in antioxidation and potentially in pharmaceuticals (Xiao-Juan Duan et al., 2007).
Proton Exchange Properties
The compound's derivatives have been synthesized and characterized for their proton exchange properties, making them valuable in the development of proton exchange membranes, with implications in energy and environmental technologies (S. Saha et al., 2017).
Applications in Water Encapsulation
It has shown the ability to self-assemble into dimers in water, demonstrating its potential in encapsulating monosubstituted benzenes, phenols, and polyaromatic hydrocarbons. This feature is particularly relevant in the fields of environmental science and materials engineering (C. Yue and B. Poh, 2019).
Sorption Behavior
Studies have also explored its role in the sorption of aromatic compounds on macroporous anion exchangers. This research is significant for environmental remediation and wastewater treatment applications (S. Dra̧gan et al., 1995).
Bioremediation Potential
The compound's role in the bioremediation of Bisphenol A using reverse micelles systems has been investigated. This aspect is crucial in addressing environmental pollution and promoting sustainable practices (Urvish Chhaya and A. Gupte, 2013).
安全和危害
Safety measures should be taken when handling this compound. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
属性
IUPAC Name |
sodium;2-[(3,5-dibromo-4-hydroxyphenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Br4O5S.Na/c20-12-5-9(6-13(21)18(12)24)17(10-7-14(22)19(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28;/h1-8,24H,(H,26,27,28);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKDJMRHSLWRFI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)O)Br)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Br4NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5069596 | |
| Record name | Bromophenol blue sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
691.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt | |
CAS RN |
62625-28-9 | |
| Record name | Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062625289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromophenol blue sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




